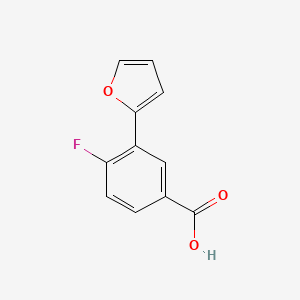

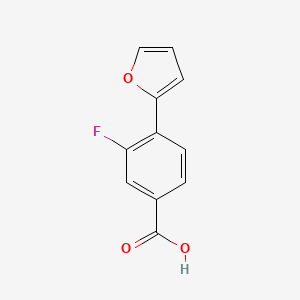

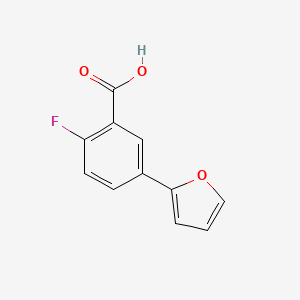

2-Fluoro-5-(furan-2-yl)benzoic acid, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

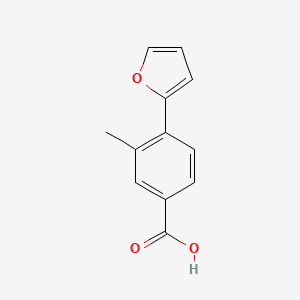

2-Fluoro-5-(furan-2-yl)benzoic acid is an aromatic organic compound . It is one of the three isomeric fluorobenzoic acids . Its molecular formula is C7H5FO2 and it has a molecular weight of 140.1118 .

Synthesis Analysis

The synthesis of 2-Fluoro-5-(furan-2-yl)benzoic acid involves several steps. One of the methods involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . Another method involves the reaction of substituted benzoic acid hydrazides with substituted aromatic and heteroaromatic aldehydes .Molecular Structure Analysis

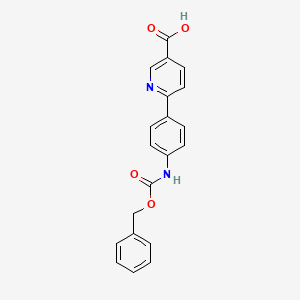

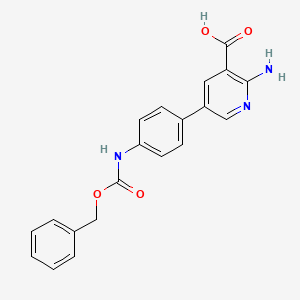

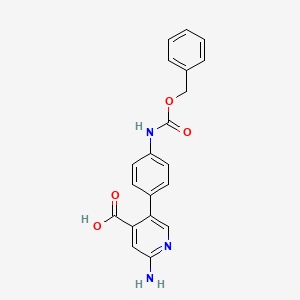

The molecular structure of 2-Fluoro-5-(furan-2-yl)benzoic acid can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions involving 2-Fluoro-5-(furan-2-yl)benzoic acid are complex and involve several steps. For example, the reaction of 2-Fluoro-5-(furan-2-yl)benzoic acid with trifluoromethyl hypofluorite (CF3OF) yields 2-fluoro-3-trifluoromethoxy-2,3-dihydrobenzofurans .Physical And Chemical Properties Analysis

2-Fluoro-5-(furan-2-yl)benzoic acid is a white to light yellow crystal powder . It is soluble in organic solvents such as benzene, toluene, ketone, and ether .Mechanism of Action

Target of Action

It is known that benzoic acid derivatives can interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that benzoic acid derivatives can act through various mechanisms, such as nucleophilic substitution and oxidation . The presence of a fluorine atom and a furan ring in the molecule may influence its reactivity and interaction with its targets.

Biochemical Pathways

The compound is likely involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

Pharmacokinetics

It’s known that benzoic acid derivatives are typically conjugated to glycine in the liver and excreted as hippuric acid .

Result of Action

It’s known that the removal of a benzylic hydrogen results in a smaller energy gain, which requires less energy than removing a ring hydrogen, as the latter destroys the aromaticity of the ring .

Advantages and Limitations for Lab Experiments

The main advantage of using 2-FFCA in laboratory experiments is its ability to act as a catalyst in various reactions. This allows for the synthesis of a variety of compounds in a relatively short amount of time. Additionally, 2-FFCA is relatively inexpensive and is widely available, making it a cost-effective reagent for laboratory experiments. However, the compound can be difficult to handle due to its hygroscopic nature, making it important to store it in a tightly sealed container.

Future Directions

There are many potential future directions for the use of 2-FFCA in scientific research. For example, the compound could be used in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Additionally, 2-FFCA could be used in the development of new materials for a variety of applications, such as fuel cells and batteries. Furthermore, 2-FFCA could be used in the synthesis of new polymers and in the development of new catalysts for various reactions. Finally, 2-FFCA could be used in the synthesis of new fluorinated compounds, such as fluorinated aromatics and fluorinated heterocycles.

Synthesis Methods

2-FFCA is typically synthesized from the reaction of furan-2-carboxylic acid with sodium fluoride and silver nitrate in the presence of sulfuric acid. This reaction results in the formation of the desired product, 2-FFCA, along with sodium sulfate and silver sulfate as byproducts. The reaction is typically carried out at a temperature of approximately 150 °C and a pressure of approximately 2.0 MPa.

Scientific Research Applications

2-FFCA is widely used in scientific research due to its ability to act as a catalyst in various reactions. It is commonly used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 2-FFCA has been used in the preparation of polymers and in the synthesis of heterocyclic compounds. Furthermore, 2-FFCA has been used in the synthesis of other fluorinated compounds, such as fluorinated aromatics and fluorinated heterocycles.

Safety and Hazards

properties

IUPAC Name |

2-fluoro-5-(furan-2-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO3/c12-9-4-3-7(6-8(9)11(13)14)10-2-1-5-15-10/h1-6H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMYAYJSGYYGDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=C(C=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30688512 |

Source

|

| Record name | 2-Fluoro-5-(furan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261889-09-1 |

Source

|

| Record name | 2-Fluoro-5-(furan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30688512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.